3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2384737-22-6
VCID: VC11577147
InChI: InChI=1S/C6H8ClNO3S/c1-4(2)5-3-6(11-8-5)12(7,9)10/h3-4H,1-2H3
SMILES:
Molecular Formula: C6H8ClNO3S
Molecular Weight: 209.65 g/mol

3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride

CAS No.: 2384737-22-6

Cat. No.: VC11577147

Molecular Formula: C6H8ClNO3S

Molecular Weight: 209.65 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride - 2384737-22-6

Specification

CAS No. 2384737-22-6
Molecular Formula C6H8ClNO3S
Molecular Weight 209.65 g/mol
IUPAC Name 3-propan-2-yl-1,2-oxazole-5-sulfonyl chloride
Standard InChI InChI=1S/C6H8ClNO3S/c1-4(2)5-3-6(11-8-5)12(7,9)10/h3-4H,1-2H3
Standard InChI Key IZUBTRSSZARPJZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NOC(=C1)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl chloride is characterized by a five-membered isoxazole ring substituted with a sulfonyl chloride group at position 5 and an isopropyl group at position 3. The molecular formula C6H8ClNO3S\text{C}_6\text{H}_8\text{ClNO}_3\text{S} confirms the presence of one chlorine atom, one sulfur atom, and three oxygen atoms, contributing to its polar yet lipophilic nature . Key physicochemical properties include:

PropertyValue
Molecular Weight209.65 g/mol
CAS Number2384737-22-6
DensityNot reported
Boiling/Melting PointsNot reported

The absence of reported density and thermal stability data underscores the need for further experimental characterization .

Spectral and Structural Analysis

While specific spectral data (e.g., 1H^1\text{H}-NMR, IR) for this compound are unavailable in the reviewed sources, analogous isoxazole sulfonyl chlorides exhibit distinctive infrared absorptions at 1,370–1,330 cm1^{-1} (S=O asymmetric stretching) and 1,180–1,150 cm1^{-1} (S=O symmetric stretching) . X-ray crystallography of related structures reveals planar isoxazole rings with bond lengths consistent with aromatic delocalization .

Synthesis and Industrial Preparation

Key Synthetic Routes

The compound is synthesized via sulfonation of the parent isoxazole, followed by chlorination. A patent by details a method for preparing diarylisoxazole sulfonamides, where intermediates such as 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride are generated through the reaction of hydroxylamine derivatives with ketones. For example:

  • Intermediate Formation:

    • 3,4-Diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one (16) reacts with hydroxylamine in the presence of a base (e.g., triethylamine) to yield 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (17) .

    • Subsequent dehydration of 17 produces the isoxazole core, which undergoes sulfonation and chlorination to yield the sulfonyl chloride .

  • Chlorination Step:

    • Sulfonic acid intermediates are treated with chlorinating agents (e.g., PCl5\text{PCl}_5, SOCl2\text{SOCl}_2) to install the sulfonyl chloride moiety .

Reaction Optimization

The choice of base significantly impacts yield. Carboxylate bases (e.g., sodium acetate) and aliphatic amines (e.g., triethylamine) are preferred due to their ability to neutralize HCl byproducts without competing side reactions . Reaction temperatures typically range from 0°C to 25°C to mitigate exothermic decomposition .

Reactivity and Applications in Drug Discovery

Role in Sulfonamide Synthesis

The sulfonyl chloride group serves as a linchpin for nucleophilic substitution reactions, enabling the synthesis of sulfonamides—a class of compounds with broad therapeutic applications. For instance:

  • Anticancer Agents: Isoxazole sulfonamides inhibit kinases such as FLT3 and STAT3, which are implicated in leukemia and colon cancer . Compound 19, a derivative bearing structural similarities to 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride, demonstrated complete tumor regression in xenograft models .

  • Antimicrobials: Sulfonamide-linked isoxazoles exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The electron-withdrawing chlorine atom enhances membrane permeability and target binding .

Case Study: FLT3 Inhibitor Development

Xu et al. (2015) synthesized N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives using sulfonyl chloride intermediates . The resulting compound 19 exhibited an IC50_{50} of <10 nM against FLT3 kinase, with >90% inhibition of MV4-11 leukemia cell proliferation . Structural analogs of 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride could similarly exploit sulfonamide linkages to enhance pharmacokinetic properties.

Future Directions and Research Opportunities

Expanding Medicinal Chemistry Applications

The compound’s utility in synthesizing kinase inhibitors, antimicrobials, and anti-inflammatory agents remains underexplored. Priority areas include:

  • Targeted Drug Delivery: Conjugating sulfonamide prodrugs to nanoparticle carriers.

  • Dual-Action Therapeutics: Combining isoxazole sulfonamides with HDAC or tubulin inhibitors .

Computational and Experimental Studies

  • QSAR Modeling: Correlating substituent effects (e.g., isopropyl vs. tert-butyl) with bioactivity.

  • Crystallography: Resolving the three-dimensional structure to guide rational drug design.

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